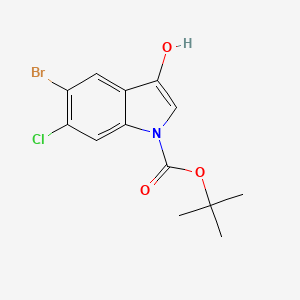
1-Boc-5-bromo-6-chloro-1H-indol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5-bromo-6-chloro-1H-indol-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol typically involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the indole nucleus, followed by bromination and chlorination reactions. The synthetic route can be summarized as follows:
Protection: The indole nucleus is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Bromination: The protected indole is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Análisis De Reacciones Químicas
1-Boc-5-bromo-6-chloro-1H-indol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The indole nucleus can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-Boc-5-bromo-6-chloro-1H-indol-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: Indole derivatives, including this compound, are used in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
1-Boc-5-bromo-6-chloro-1H-indol-3-ol can be compared with other indole derivatives, such as:
5-Bromo-6-chloro-1H-indol-3-ol: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-5-bromo-1H-indol-3-ol: Similar structure but lacks the chlorine atom, affecting its reactivity and biological activity.
1-Boc-6-chloro-1H-indol-3-ol: Lacks the bromine atom, which may influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13BrClNO3 |
|---|---|
Peso molecular |
346.60 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-6-chloro-3-hydroxyindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-11(17)7-4-8(14)9(15)5-10(7)16/h4-6,17H,1-3H3 |
Clave InChI |
GOCPGHYVOVCIRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


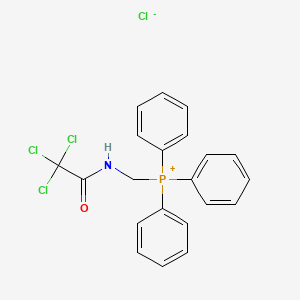
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
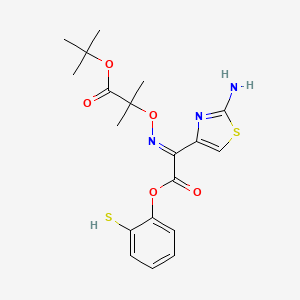

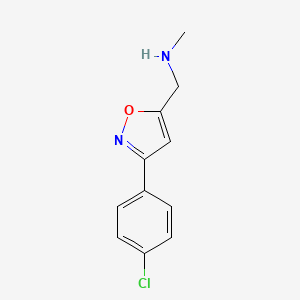
![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
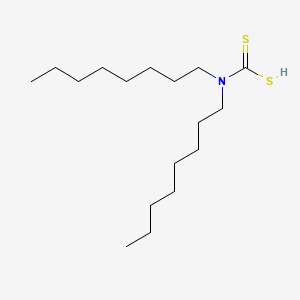
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)

